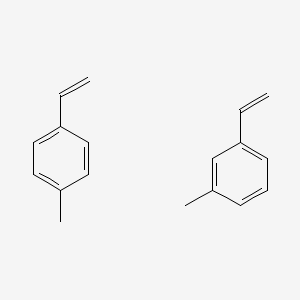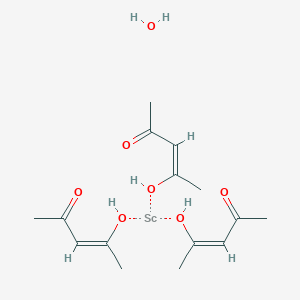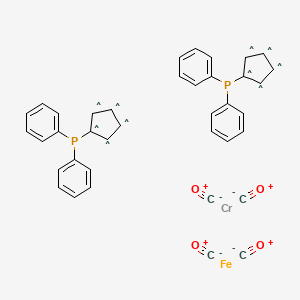
Vinyltoluene, monomer, about m:p=65:35, stabilized with TBC, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyltoluene is a monomer that is a mixture of meta and para isomers, stabilized with TBC . It is also known as Methylstyrene Monomer . It is a colorless liquid with a strong and unpleasant odor .
Synthesis Analysis
The exact synthesis process of Vinyltoluene is not mentioned in the search results. .Molecular Structure Analysis
The molecular formula of Vinyltoluene is C9H10 . The molecular weight is 118.18 g/mol . The InChI string representation of its structure isInChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 . Physical And Chemical Properties Analysis
Vinyltoluene is a clear liquid at 20°C . It has a melting point of -77°C and a boiling point of 173°C . The flash point is 53°C . It has a specific gravity of 0.90 (20/20) and a refractive index of 1.54 . It is insoluble in water but soluble in acetone, ethanol, benzene, methanol, heptane, and ether .Applications De Recherche Scientifique
Polymer Synthesis
Vinyltoluene is a valuable monomer in the synthesis of polymers. It is used to create polymers with specific structures and properties tailored for particular applications. The monomer can undergo polymerization reactions to form polystyrene co-polymers, which are used in high-performance materials due to their thermal stability and mechanical strength .
Coatings and Adhesives
In the coatings industry, vinyltoluene monomers serve as reactive diluents in the formulation of paints, varnishes, and adhesives. They help in adjusting the viscosity of coatings and improving the adhesion properties. The monomer’s ability to polymerize upon curing results in durable and chemically resistant surfaces .
Aroma Chemicals Synthesis
Vinyltoluene is used in the synthesis of aroma chemicals. These are compounds that have applications in the flavor and fragrance industry, contributing to the scent and taste of consumer products. The monomer’s reactivity allows for the creation of complex aromatic compounds .
Agrochemicals Production
The monomer finds application in the production of agrochemicals, such as pesticides and herbicides. Its chemical structure can be incorporated into molecules that interact with biological systems, providing protection for crops against pests and diseases .
High-Performance Polymers
Vinyltoluene is instrumental in creating high-performance polymers. These polymers exhibit exceptional qualities such as resistance to heat, chemicals, and wear, making them suitable for use in demanding environments like aerospace and automotive industries .
Optical Applications
In the field of optics, vinyltoluene-based monomers are used to produce low-birefringence materials. These materials are crucial in the manufacturing of optical components, such as lenses and fibers, where clarity and light transmission are essential .
Safety and Hazards
Vinyltoluene is combustible and should be kept away from heat and sources of ignition . It is harmful if ingested or inhaled . It is irritating to the skin, eyes, and the respiratory system . It is also harmful to aquatic organisms and may cause long-term adverse effects to the aquatic environment . It is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It is recommended to handle it with proper protective equipment .
Mécanisme D'action
Target of Action
Vinyltoluene Monomer, also known as Methylstyrene Monomer or Vinyltoluene, is primarily used as a reactive monomer in the production of specialized polystyrenes . It is a derivative of styrene and is used as a comonomer in the production of polymers and coatings . The primary targets of Vinyltoluene Monomer are the polymers and coatings it helps to form .
Mode of Action
Vinyltoluene Monomer readily polymerizes to form a high clarity, colorless polymer with excellent electrical and physical properties . It is used as a reactive monomer, which means it participates in the polymerization process, contributing its vinyl group to the formation of the polymer chain .
Biochemical Pathways
Vinyltoluene Monomer is involved in the polymerization pathway, where it contributes to the formation of specialized polystyrenes . The vinyl group of the monomer opens up and forms bonds with other monomers, creating a long chain or a polymer . This process is facilitated by the presence of a catalyst or under specific conditions of temperature and pressure .
Pharmacokinetics
It’s important to note that vinyltoluene monomer is a volatile compound with a vapor pressure of 15 mm Hg at 20 deg C , indicating that it can readily evaporate into the air under normal atmospheric conditions .
Result of Action
The primary result of Vinyltoluene Monomer’s action is the formation of specialized polystyrenes . These polymers have excellent electrical and physical properties and are used in various applications, including coatings, polyester resins, adhesives, paper coatings, and insulation resins .
Propriétés
IUPAC Name |
1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPKHDZBJXRVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72662-97-6 |
Source


|
| Details | Compound: Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |
| Record name | Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72662-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)


![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)



